N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)-N-[(3-methylthiophen-2-yl)methyl]acetamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)-N-[(3-methylthiophen-2-yl)methyl]acetamide is a complex organic compound that belongs to the class of acetamides This compound features a unique combination of functional groups, including a dioxidotetrahydrothiophene ring, a methoxyphenoxy group, and a methylthiophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)-N-[(3-methylthiophen-2-yl)methyl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the dioxidotetrahydrothiophene and methoxyphenoxy derivatives. These intermediates are then coupled through amide bond formation using reagents like acyl chlorides or anhydrides under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)-N-[(3-methylthiophen-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl group or other reducible sites.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or other reactive sites.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens or nucleophiles. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups into the aromatic rings.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or antimicrobial activity.
Industry: Utilized in the development of new materials or chemical products.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)-N-[(3-methylthiophen-2-yl)methyl]acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-hydroxyphenoxy)-N-[(3-methylthiophen-2-yl)methyl]acetamide
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-chlorophenoxy)-N-[(3-methylthiophen-2-yl)methyl]acetamide
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)-N-[(3-methylthiophen-2-yl)methyl]acetamide stands out due to its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds. The presence of the methoxy group, for example, could influence its solubility, stability, and interaction with biological targets.
Properties
Molecular Formula |
C19H23NO5S2 |
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Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-(2-methoxyphenoxy)-N-[(3-methylthiophen-2-yl)methyl]acetamide |
InChI |
InChI=1S/C19H23NO5S2/c1-14-7-9-26-18(14)11-20(15-8-10-27(22,23)13-15)19(21)12-25-17-6-4-3-5-16(17)24-2/h3-7,9,15H,8,10-13H2,1-2H3 |
InChI Key |
KMACNJKSBBGPSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)CN(C2CCS(=O)(=O)C2)C(=O)COC3=CC=CC=C3OC |
Origin of Product |
United States |
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